Chroman-6-yl(phenyl)methanamine
Description
Chroman-6-yl(phenyl)methanamine is a methanamine derivative featuring a chroman (benzopyran) ring system substituted at the 6-position with a phenyl group. The chroman core consists of a benzene ring fused to a dihydropyran ring, imparting unique electronic and steric properties.
Properties
Molecular Formula |
C16H17NO |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
3,4-dihydro-2H-chromen-6-yl(phenyl)methanamine |
InChI |
InChI=1S/C16H17NO/c17-16(12-5-2-1-3-6-12)14-8-9-15-13(11-14)7-4-10-18-15/h1-3,5-6,8-9,11,16H,4,7,10,17H2 |
InChI Key |
QCZBIUHQGHMDRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C(C3=CC=CC=C3)N)OC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Chroman-6-yl(phenyl)methanamine typically involves the reaction of chroman derivatives with phenylmethanamine under specific conditions. One common method includes the use of modularly designed organocatalysts (MDOs) to facilitate the reaction between aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols, followed by a series of oxidation and dehydroxylation steps . This method ensures high yields and excellent stereoselectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and cost-effectiveness. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: Chroman-6-yl(phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromanones or chromones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the chroman ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and other mild oxidants.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Chromanones or chromones.
Reduction: Alcohols or amines.
Substitution: Various substituted chroman derivatives depending on the nucleophile used.
Scientific Research Applications
Chroman-6-yl(phenyl)methanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of Chroman-6-yl(phenyl)methanamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the expression of certain inflammatory markers such as TNF-α and ICAM-1 on endothelial cells, thereby exerting anti-inflammatory effects . The presence of functional groups on the chroman ring allows it to interact with various enzymes and receptors, modulating their activity and leading to its observed biological effects.
Comparison with Similar Compounds
Structural Differences
Core Ring Systems :
- This compound : Benzopyran (chromane) ring fused to a dihydropyran .
- (4-Chloro-6-phenylpyrimidin-2-YL)methanamine hydrochloride : Pyrimidine ring with chloro and phenyl substituents .
- [6-(2-Methoxyethoxy)pyridin-3-yl]methanamine : Pyridine ring substituted with a methoxyethoxy group .
- {2-[(6-Bromonaphthalen-2-yl)oxy]-6-chlorophenyl}methanamine : Bicyclic naphthalene linked via ether to a chlorophenyl group .
Physicochemical Properties
* Estimated based on structural inference.
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
